3-Methyl-1-benzothiophene-2-thiol
Description
Properties
CAS No. |
76354-66-0 |
|---|---|
Molecular Formula |
C9H8S2 |
Molecular Weight |
180.3 g/mol |
IUPAC Name |
3-methyl-1-benzothiophene-2-thiol |
InChI |
InChI=1S/C9H8S2/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-5,10H,1H3 |
InChI Key |
GZVJXAIRDSUFKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)S |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on two related compounds from the evidence: Methyl 5-amino-1-benzothiophene-2-carboxylate () and 3-Methyl-2-buten-1-thiol (). These compounds share functional groups or structural motifs with 3-Methyl-1-benzothiophene-2-thiol, enabling a comparative analysis of their properties and applications.
Structural and Functional Group Analysis
Key Observations :
- Aromatic vs. Aliphatic Backbone : The benzothiophene derivatives exhibit aromatic stability and π-conjugation, enhancing their utility in electronic materials. In contrast, 3-Methyl-2-buten-1-thiol’s aliphatic structure increases flexibility and volatility.
- Functional Groups: The thiol group in both 3-Methyl-1-benzothiophene-2-thiol and 3-Methyl-2-buten-1-thiol confers high reactivity (e.g., nucleophilicity), whereas the amino and carboxylate groups in Methyl 5-amino-1-benzothiophene-2-carboxylate enable hydrogen bonding and solubility in polar solvents .
Physicochemical Properties
Research Findings :
- Thiol-containing compounds like 3-Methyl-2-buten-1-thiol are prone to oxidation, forming disulfides unless stabilized by antioxidants .
- The carboxylate group in Methyl 5-amino-1-benzothiophene-2-carboxylate enhances its crystallinity, making it amenable to X-ray analysis using tools like SHELX or WinGX (as referenced in –3) .
Preparation Methods
Reaction Mechanism and Substrate Design
The palladium-catalyzed synthesis of benzothiophene derivatives, as demonstrated by recent work, employs 2-(methylthio)phenylacetylenes as starting materials. For 3-methyl-1-benzothiophene-2-thiol, the precursor 1 (where R₁ = methyl and R₂ = aryl/alkyl) undergoes a multi-step transformation. The mechanism involves:
-
Coordination and Cyclization : The alkyne triple bond coordinates to PdI₂, prompting a 5-endo-dig cyclization via nucleophilic attack of the ortho-methylthio group on the triple bond. This forms a sulfonium iodide intermediate (I ).
-
Demethylation : KI facilitates the removal of the methyl group from sulfur, generating methyliodide (MeI) and a thiolate intermediate (II ).
-
Protonation : Under acidic conditions (e.g., HI byproduct), the thiolate is protonated to yield the free thiol.
Key to this method is the regioselective introduction of the methyl group at position 3, achieved by using 2-(methylthio)-3-methylphenylacetylene derivatives. Substrates with electron-donating or withdrawing groups on the aryl ring (e.g., bromine, thienyl) are compatible, enabling structural diversification.
Optimization of Reaction Conditions
The catalytic system (PdI₂/KI) operates under aerobic conditions with CO as a carbonyl source, though CO is omitted for thiol synthesis. Critical parameters include:
-
Catalyst Loading : Yields of 60–83% are achieved with 1.7–5 mol% PdI₂.
-
Solvent and Temperature : Methanol at 80°C provides optimal demethylation kinetics, while higher temperatures (100°C) improve conversion for sterically hindered substrates.
-
Iodide Source : KI (2.5–5 equivalents) ensures efficient demethylation and Pd(0) reoxidation.
Table 1: Selected Yields for Pd-Catalyzed Synthesis of 3-Substituted Benzothiophenes
| Substrate (R₁, R₂) | Product | Yield (%) | Conditions |
|---|---|---|---|
| 3-Me, Ph | 3-Methyl-2-thiol | 83 | PdI₂ (5 mol%), 80°C |
| 3-Me, 4-Br-Ph | 3-Methyl-2-thiol | 76 | PdI₂ (5 mol%), 80°C |
| 3-Me, 3-Thienyl | 3-Methyl-2-thiol | 68 | PdI₂ (2.5 mol%), 100°C |
Scalability and Recyclability
The process is scalable to gram quantities without yield reduction, as shown in a 1.12 mmol scale reaction yielding 81% product. Furthermore, using ionic liquids like BmimBF₄ allows catalyst recycling over five cycles with <5% activity loss.
Thiol-Mediated Demethylation of Methoxy Precursors
Patent Methodology and Adaptations
A patent-pending demethylation strategy replaces methoxy groups with thiols using odorless thiols (e.g., thiophenol) under basic conditions. For 3-methyl-1-benzothiophene-2-thiol, the precursor 2-methoxy-3-methylbenzo[b]thiophene is reacted with thiophenol in DMF at 160°C, followed by acidic hydrolysis.
Key Steps :
Substrate Scope and Limitations
This method is effective for electron-deficient benzothiophenes but requires harsh conditions (160°C, strong base), limiting compatibility with sensitive functional groups. Yields range from 50–75%, depending on the substitution pattern.
Table 2: Demethylation of 2-Methoxy-3-methylbenzo[b]thiophene Derivatives
| R Group on Thiophene | Thiolating Agent | Yield (%) |
|---|---|---|
| H | PhSH | 75 |
| 5-F | PhSH | 68 |
| 6-Me | BnSH | 62 |
Comparative Analysis and Recommendations
Efficiency and Practicality
-
Pd-Catalyzed Route : Superior for scalability and functional group tolerance, but requires specialized equipment (high-pressure CO).
-
Thiol Demethylation : Simpler setup but lower yields for electron-rich substrates.
Q & A
Q. What are the most reliable synthetic routes for 3-methyl-1-benzothiophene-2-thiol, and how can chemoselectivity be ensured during reduction steps?
The compound is typically synthesized via chemoselective reduction of a formyl precursor. For example, 3-methyl-1-benzothiophene-2-carboxylic acid derivatives are prepared using Et₃SiH/I₂ as a reducing agent, which selectively reduces the aldehyde group to a methyl group without affecting other functional groups. Key validation includes monitoring the disappearance of the aldehyde proton signal (δ ~9-10 ppm) in <sup>1</sup>H NMR and confirming the methyl group formation (δ ~2.4 ppm) . Alternative routes involve thiolation of benzothiophene intermediates using CS₂ and hydrazine, followed by purification via recrystallization (methanol/water gradients) .
Q. How can the purity and structural integrity of 3-methyl-1-benzothiophene-2-thiol be verified post-synthesis?
- Spectroscopic Analysis :
Q. What solvent systems are optimal for recrystallization to achieve high-purity 3-methyl-1-benzothiophene-2-thiol?
Methanol-water mixtures (gradient 30% → 100% methanol) are effective for recrystallization, balancing solubility and yield. For thermally unstable derivatives, cold ethanol or chloroform/hexane systems are preferred .
Advanced Research Questions
Q. How can crystallographic software (e.g., SHELX, ORTEP) resolve ambiguities in the molecular packing of 3-methyl-1-benzothiophene-2-thiol derivatives?
- SHELXL : Refines crystal structures using high-resolution X-ray data, particularly for resolving disorder in methyl or thiol groups. Twinned data require the TWIN command for accurate refinement .
- ORTEP-3 : Visualizes hydrogen-bonding networks and π-π stacking interactions, critical for understanding supramolecular assemblies. Graph set analysis (e.g., R₂²(8) motifs) identifies recurring hydrogen-bond patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
